molecular formula C21H18N2O4S B2402586 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide CAS No. 921798-01-8

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2402586
CAS No.: 921798-01-8
M. Wt: 394.45
InChI Key: MELJKSXLDFZGAR-UHFFFAOYSA-N
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Description

The compound “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups including a benzofuran, a thiazole, and an acetamide . Benzofuran is a heterocyclic compound, also known as a benzopyran, that consists of a fused benzene and furan ring . Thiazole is a similar heterocyclic compound that contains both sulfur and nitrogen in the ring . Acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran and thiazole rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions . The ethoxy, phenoxy, and acetamide groups are all capable of participating in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups have moderate polarity due to the presence of polar bonds in the ethoxy, phenoxy, and acetamide groups . This could potentially make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

  • Antimicrobial Activities :

    • Alborz et al. (2018) reported the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, which exhibited moderate antimicrobial activities against various bacterial strains and moderate antimalarial activities (Alborz et al., 2018).
    • Liao et al. (2017) synthesized phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives and found them to exhibit excellent antibacterial activity against certain bacterial strains, showing promise as potential antibacterial agents (Liao et al., 2017).
  • Anticancer Activity :

    • Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids, which revealed promising anticancer activity against various cancer cell lines, highlighting their potential as anticancer agents (Alqahtani & Bayazeed, 2020).
    • Bayazeed and Alnoman (2020) reported the synthesis of thiazole-pyridine hybrids with significant in vitro anticancer activity against several cancer cell lines (Bayazeed & Alnoman, 2020).
  • Insecticidal Activity :

    • Luo Xian (2011) synthesized thiazol-2-amines with insecticidal activity, indicating their potential use in pest control (Luo Xian, 2011).
  • Fluorescence and Anticancer Studies :

    • Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with thiazol-2-yl)benzenesulphonamide, which showed potential for use in fluorescence studies and in vitro cytotoxicity against cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
  • Synthesis of Various Derivatives :

  • Photosensitizer and Antioxidant Studies :

    • Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives, which were found to be useful as photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
    • Koppireddi et al. (2013) evaluated the antioxidant and anti-inflammatory activities of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, demonstrating their potential for therapeutic use (Koppireddi et al., 2013).

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows biological activity, it could be further investigated as a potential pharmaceutical . Alternatively, if it has interesting chemical properties, it could be studied in the context of organic synthesis or materials science .

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-2-25-17-10-6-7-14-11-18(27-20(14)17)16-13-28-21(22-16)23-19(24)12-26-15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELJKSXLDFZGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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